molecular formula C6H7Cl3 B14504191 5,5,5-Trichloro-2-methylpenta-1,3-diene CAS No. 63170-39-8

5,5,5-Trichloro-2-methylpenta-1,3-diene

Cat. No.: B14504191
CAS No.: 63170-39-8
M. Wt: 185.5 g/mol
InChI Key: VWFRRDKMMMPDBI-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-2-methylpenta-1,3-diene is an organic compound with the molecular formula C6H7Cl3 It is a chlorinated diene, which means it contains two double bonds and three chlorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves continuous chlorination in a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloro-2-methylpenta-1,3-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted products.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Addition: The major products are dihalides or halohydrins, depending on the specific electrophile used.

    Nucleophilic Substitution: The major products are substituted dienes, where the chlorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: The major products are epoxides or alkanes, respectively.

Scientific Research Applications

5,5,5-Trichloro-2-methylpenta-1,3-diene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5,5-Trichloro-2-methylpenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trichloro-2-methylpenta-1,3-diene is unique due to the presence of three chlorine atoms on the same carbon atom, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

63170-39-8

Molecular Formula

C6H7Cl3

Molecular Weight

185.5 g/mol

IUPAC Name

5,5,5-trichloro-2-methylpenta-1,3-diene

InChI

InChI=1S/C6H7Cl3/c1-5(2)3-4-6(7,8)9/h3-4H,1H2,2H3

InChI Key

VWFRRDKMMMPDBI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CC(Cl)(Cl)Cl

Origin of Product

United States

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